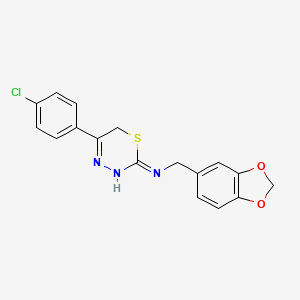
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H13ClN2O2S and a molecular weight of approximately 320.79 g/mol. The structural features include a benzodioxole moiety and a chlorophenyl group, which contribute to its biological activity.
1. Antimicrobial Activity
Thiadiazines have been recognized for their antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit significant activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the antimicrobial efficacy of these compounds.
2. Anticancer Activity
Several studies have reported the anticancer potential of thiadiazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HT-29. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazine A | HeLa | 15 | Apoptosis induction |
| Thiadiazine B | HT-29 | 10 | Cell cycle arrest |
| Thiadiazine C | HepG2 | >20 | Minimal activity |
3. Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in various models. Thiadiazines can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating their utility in treating inflammatory diseases.
4. Antiviral Activity
Recent investigations have suggested that thiadiazine derivatives possess antiviral properties against specific viruses. For example, compounds were tested for their efficacy against Tobacco Mosaic Virus (TMV), showing promising inhibition rates.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Receptor Interaction : It might interact with various receptors or ion channels, modulating physiological responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazines can induce oxidative stress in cancer cells, leading to cell death.
Study 1: Anticancer Activity Evaluation
In a study by , several thiadiazine derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of thiadiazines in a carrageenan-induced paw edema model. The results indicated a significant reduction in inflammation markers compared to controls .
Properties
Molecular Formula |
C17H14ClN3O2S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(21-20-14)19-8-11-1-6-15-16(7-11)23-10-22-15/h1-7H,8-10H2,(H,19,21) |
InChI Key |
XTUDKUIYIQHLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=NCC2=CC3=C(C=C2)OCO3)S1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















